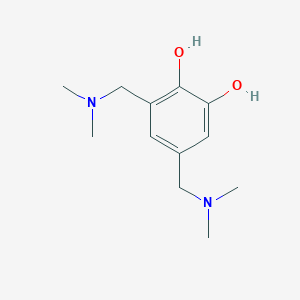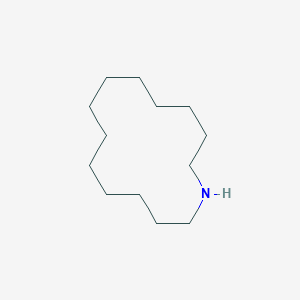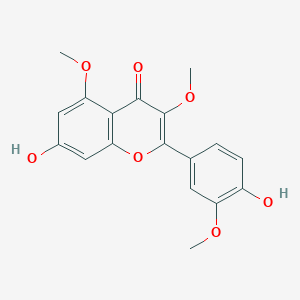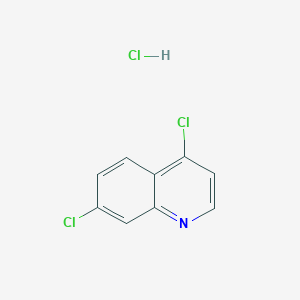![molecular formula C16H10N2 B14754529 Naphtho[2,3-g]quinazoline CAS No. 257-82-9](/img/structure/B14754529.png)
Naphtho[2,3-g]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,3-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-g]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzonitrile with naphthoquinone under acidic conditions to form the quinazoline ring system. This reaction is often carried out in the presence of a catalyst such as iodine or a transition metal complex to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can improve the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
Naphtho[2,3-g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Iodine, transition metal complexes
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), toluene
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学研究应用
Naphtho[2,3-g]quinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Naphtho[2,3-g]quinazoline involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities but a different ring structure.
Naphthoquinone: Shares the naphthalene core but differs in the functional groups attached to the ring system.
Quinoxaline: Similar in structure but contains a different arrangement of nitrogen atoms within the ring system.
Uniqueness
Naphtho[2,3-g]quinazoline is unique due to its specific arrangement of nitrogen atoms and the naphthalene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
257-82-9 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
naphtho[2,3-g]quinazoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-12-6-14-8-16-15(9-17-10-18-16)7-13(14)5-11(12)3-1/h1-10H |
InChI 键 |
GLQOTTNKRRQVFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


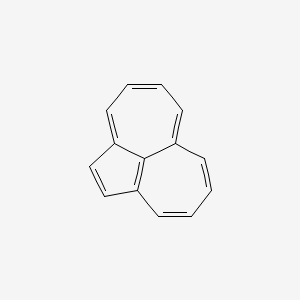
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
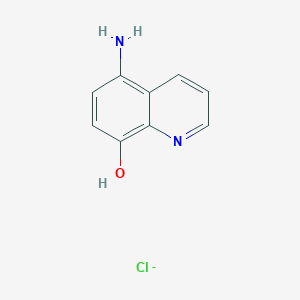
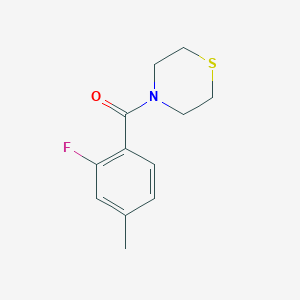
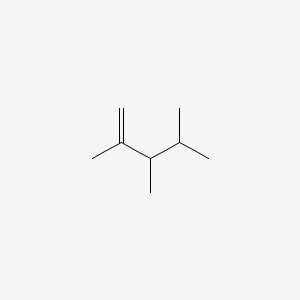
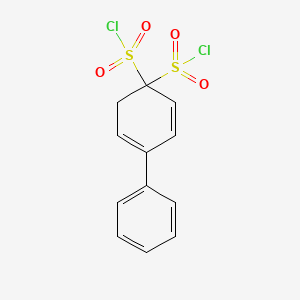
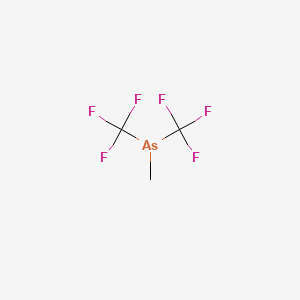
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
